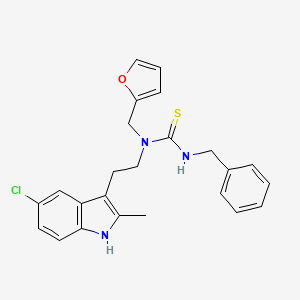

2-(3-氯苯基)-4-羟基-1,3-噻唑-5-羧酸乙酯

货号:

B2601754

CAS 编号:

144060-65-1

分子量:

283.73

InChI 键:

QVWMCWWQUPRRBT-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

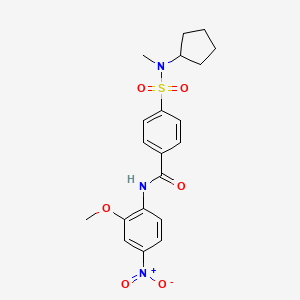

The compound “Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an ethyl ester group at the 5-position and a 3-chlorophenyl group at the 2-position. There is also a hydroxy group at the 4-position of the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ester group, and the phenyl ring each have distinct reactivities. For instance, the ester could undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could affect its solubility in different solvents .科学研究应用

合成和结构分析

- 2-(3-氯苯基)-4-羟基-1,3-噻唑-5-羧酸乙酯及其相关化合物已被合成并分析其结构性质。例如,一项研究详细介绍了5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成及其使用核磁共振、质谱分析和X射线衍射研究的表征(Achutha 等人,2017)。另一项研究对密切相关的化合物2-(2-氯苯基)-4-羟基-5-氧代-1-苯基-2,5-二氢-1H-吡咯-3-羧酸乙酯的两种多晶型物进行了单晶X射线结构分析(Ramazani 等人,2019)。

分子相互作用和光物理性质

- 研究还集中在相关噻唑衍生物的分子相互作用和光物理性质上。例如,合成的化合物的抗菌活性和Hirshfeld表面分析因其药理学重要性而被研究,提供了对分子相互作用性质的见解(Achutha 等人,2017)。另一项研究探索了2-氯噻唑-5-羧酸乙酯衍生物的光化学反应,考察了它们的光物理性质和单线态氧活化能力(Amati 等人,2010)。

合成技术和应用

- 已经探索了相关噻唑化合物的创新合成技术和应用。这包括在超声辐射下高效且高度区域选择性地合成1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯(Machado 等人,2011),以及使用2-(3-氯-2-基)-5-羟基-吡唑-3-羧酸乙酯作为农药合成中的重要中间体(Ju,2014)。

材料科学和染色应用

- 还对相关噻唑衍生物在材料科学和染色中的应用进行了研究。一项研究重点关注了源自噻吩的分散染料与金属的络合及其在聚酯和尼龙织物上的应用性能(Abolude 等人,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWMCWWQUPRRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

340 mg of 3-chlorothiobenzamide was dissolved in 10 ml of ethanol, 570 mg of diethyl bromomalonate was added to the solution, and the mixture was heated at 60° C. for 2 hours. After the reaction mixture was cooled, and the resulting crystal was collected by filtration and recrystallized from ethanol to give 408 mg of ethyl 2-(3-chlorophenyl)-4-hydroxy-5-thiazolecarboxylate. This product was hydrolyzed by a conventional process to give 306 mg of 2-(3-chlorophenyl)-4-hydroxy-5-thiazolecarboxylic acid (yield: 60%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)

![[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B2601675.png)

![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)

![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)